molecular formula C6H13ClN4 B1433133 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1423033-12-8

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1433133
CAS No.: 1423033-12-8
M. Wt: 176.65 g/mol
InChI Key: UCMLXOHDHCJRBF-UHFFFAOYSA-N
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Description

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl isocyanate, followed by cyclization to form the triazole ring. The resulting compound is then reacted with ethylamine to introduce the ethan-1-amine group. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of new materials with specific electronic, optical, or mechanical properties.

    Industry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The triazole ring is known to interact with metal ions and other biomolecules, which can modulate its activity and specificity .

Comparison with Similar Compounds

  • 1-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
  • 1-ethyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride

Comparison: 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the ethyl group at the 5-position of the triazole ring and the ethan-1-amine group. This structural difference can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. For example, the ethyl group may enhance lipophilicity, affecting its solubility and membrane permeability .

Properties

IUPAC Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-3-5-8-6(4(2)7)10-9-5;/h4H,3,7H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMLXOHDHCJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-12-8
Record name 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
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1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
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1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

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